4-Bromo-2-chloro-5-methylbenzonitrile
Description
4-Bromo-2-chloro-5-methylbenzonitrile (C$8$H$5$BrClN) is a halogenated benzonitrile derivative featuring bromine, chlorine, and methyl substituents on an aromatic ring. This compound is structurally characterized by a nitrile group at position 1, bromine at position 4, chlorine at position 2, and a methyl group at position 5 (Fig. 1). Its molecular weight is approximately 230.35 g/mol. The compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H5BrClN |
|---|---|
Molecular Weight |
230.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrClN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 |
InChI Key |
XXIPIJNMXXNYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methylbenzonitrile typically involves the halogenation of 5-methylbenzonitrile. One common method is the bromination of 2-chloro-5-methylbenzonitrile using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-chloro-5-methylbenzonitrile may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine and chlorine atoms undergo substitution reactions under controlled conditions. The nitrile group’s electron-withdrawing effect activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to the nitrile.
Example reaction :
Replacement of bromine with methoxy groups occurs via treatment with sodium methoxide in dimethylformamide (DMF) at 80°C, yielding 4-methoxy-2-chloro-5-methylbenzonitrile .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromine substitution | NaOCH₃, DMF, 80°C, 12 h | 4-Methoxy-2-chloro-5-methylbenzonitrile | 72% |
| Chlorine substitution | NaN₃, CuI, DMSO, 100°C | 4-Bromo-2-azido-5-methylbenzonitrile | 65% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives:
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent: Toluene/EtOH (3:1)
-
Temperature: 90°C
-
Yield: 78–85%
Functional Group Transformations
The nitrile group can be selectively reduced or hydrolyzed:
Nitrile Reduction
Using LiAlH₄ in tetrahydrofuran (THF) converts the nitrile to an amine:
Conditions :
-
Reagent: LiAlH₄ (4 equiv)
-
Solvent: THF, reflux, 6 h
-
Yield: 68%
Hydrolysis
Acidic or basic hydrolysis yields carboxylic acids or amides:
Conditions :
-
H₂SO₄ (concentrated), 120°C, 8 h
-
Yield: 82% (carboxylic acid)
Halogen Exchange Reactions
The chlorine atom can be replaced via Ullmann-type coupling with aryl iodides:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Iodination | CuI, 1,10-phenanthroline | 4-Bromo-2-iodo-5-methylbenzonitrile | 60% |
Directed Ortho-Metalation
The nitrile group directs metalation at the ortho position, enabling further functionalization:
-
Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate.
-
Quenching with electrophiles (e.g., DMF) introduces aldehyde groups .
Mechanistic Pathway :
-
Deprotonation ortho to nitrile.
-
Electrophilic attack at the lithiated site.
Stability and Reaction Considerations
-
Thermal Stability : Decomposes above 250°C, releasing HBr and HCl gases.
-
Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.
-
By-product Formation : Competing dehalogenation occurs under strongly reducing conditions.
Comparative Reactivity of Halogen Substituents
| Position | Halogen | Reactivity | Preferred Reactions |
|---|---|---|---|
| 4 | Br | Moderate | Suzuki coupling, substitution |
| 2 | Cl | Low (steric hindrance) | Selective hydrolysis |
This compound’s versatility in organic synthesis is underscored by its ability to undergo multiple transformations, making it valuable for constructing complex molecules in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
Intermediate in Pharmaceutical Synthesis
4-Bromo-2-chloro-5-methylbenzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo electrophilic substitution reactions allows it to be transformed into more complex molecules that exhibit biological activity. For instance, derivatives of this compound have been explored for their potential antibacterial, antifungal, and anticancer properties .
Case Study: Anticancer Agents
Research has demonstrated that compounds derived from 4-bromo-2-chloro-5-methylbenzonitrile can exhibit significant cytotoxicity against cancer cell lines. A study synthesized several indole derivatives incorporating this compound, revealing strong selectivity towards malignant cells while sparing healthy ones. These findings indicate its potential for developing targeted cancer therapies .
Material Science
Organic Nonlinear Optical Materials
The compound has also been investigated for its optical properties, particularly in the context of nonlinear optical materials. Research has shown that single crystals of 4-bromo-2-chloro-5-methylbenzonitrile can be grown using slow evaporation techniques, demonstrating favorable optical behavior suitable for applications in photonics and optoelectronics .
Table 1: Optical Properties of 4-Bromo-2-chloro-5-methylbenzonitrile Crystals
| Property | Value |
|---|---|
| Crystal Growth Method | Slow Evaporation |
| Nonlinear Optical Coefficient | High |
| Transparency Range | UV to Visible Spectrum |
Agrochemical Applications
Insecticidal and Acaricidal Intermediates
The compound is also valuable in the agrochemical industry as an intermediate for producing insecticides and acaricides. The bromine and chlorine substituents enhance its efficacy as a pesticide by increasing its reactivity with biological targets in pests .
Case Study: Development of Insecticides
Research has focused on synthesizing phosphoric acid esters from 4-bromo-2-chloro-5-methylbenzonitrile derivatives, which have shown effective insecticidal properties against various agricultural pests. The strategic design of these compounds aims to improve their selectivity and minimize environmental impact .
Synthetic Chemistry
Versatile Synthetic Routes
The synthesis of 4-bromo-2-chloro-5-methylbenzonitrile can be achieved through various methods, including halogenation of appropriate precursors and subsequent functionalization reactions. This versatility allows chemists to tailor the synthesis based on desired yields and purity levels.
Common Reagents Used:
- Brominating agents (e.g., bromine)
- Chlorinating agents
- Solvents such as chlorobenzene or carbon tetrachloride
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
The following table summarizes key structural analogs of 4-Bromo-2-chloro-5-methylbenzonitrile, highlighting differences in substituents, molecular weights, and applications:
Key Observations:
- Halogen Effects: Replacement of chlorine with iodine (e.g., 4-Bromo-5-iodo-2-methylbenzonitrile) increases molecular weight significantly (321.94 vs. Fluorine substitution (e.g., 4-Bromo-2-fluoro-5-methylbenzonitrile) enhances lipophilicity and metabolic stability, making it favorable in drug design .
- Hydrogen Bonding: The hydroxyl group in 5-Bromo-2-hydroxybenzonitrile enables strong O–H⋯N hydrogen bonds (O⋯N distances: ~2.80 Å), leading to higher melting points and crystalline stability compared to non-hydroxylated analogs .
Biological Activity
4-Bromo-2-chloro-5-methylbenzonitrile (CAS No. 1349716-98-8) is a chemical compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
4-Bromo-2-chloro-5-methylbenzonitrile has the following chemical characteristics:
- Molecular Formula : C7H4BrClN
- Molecular Weight : 216.46 g/mol
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents; specific solubility data not available .
Anticancer Potential
Recent studies have indicated that compounds similar to 4-bromo-2-chloro-5-methylbenzonitrile exhibit significant anticancer properties. For instance, derivatives of benzonitrile have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Mechanism of Action : The anticancer activity is often linked to the induction of reactive oxygen species (ROS) which leads to apoptosis in cancer cells. This mechanism has been observed in various studies involving similar compounds .
- Case Study : A study on benzofuroxan derivatives showed that they could induce intrinsic apoptosis in melanoma cells by regulating AKT/BIM signaling pathways, suggesting a potential pathway for 4-bromo-2-chloro-5-methylbenzonitrile .
Enzyme Inhibition
The compound has also been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2. This inhibition can impact drug metabolism and interactions:
- CYP1A2 Inhibition : This characteristic may affect the pharmacokinetics of co-administered drugs that are substrates for this enzyme, leading to increased plasma concentrations and potential toxicity .
Structure-Activity Relationship (SAR)
The biological activity of 4-bromo-2-chloro-5-methylbenzonitrile is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances lipophilicity and potential enzyme interactions |
| Chlorine | May influence binding affinity to biological targets |
| Methyl | Alters electronic properties and steric hindrance |
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can exhibit varying degrees of cytotoxicity against cancer cell lines. For example, analogs tested against melanoma cell lines showed dose-dependent inhibition of cell viability with IC50 values indicating effective concentrations for therapeutic action .
Pharmacokinetic Properties
The pharmacokinetic profile of 4-bromo-2-chloro-5-methylbenzonitrile suggests good oral bioavailability and permeability across biological membranes, which is critical for its potential therapeutic applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
